molecular formula C14H17ClN6O3S B5546660 1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea

1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea

Cat. No.: B5546660
M. Wt: 384.8 g/mol
InChI Key: HFYWSRHXENKENT-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea is a complex organic compound that features a triazine ring, a sulfonylurea group, and a chloromethyl substituent

Preparation Methods

The synthesis of 1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized from cyanuric chloride. The chloromethyl group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a chloromethyl group using reagents like chloromethyl methyl ether . The sulfonylurea group is then attached through a reaction with a suitable sulfonyl isocyanate .

Mechanism of Action

Comparison with Similar Compounds

1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea can be compared with other triazine and sulfonylurea derivatives:

The uniqueness of this compound lies in its combination of a triazine ring, a chloromethyl group, and a sulfonylurea moiety, which together confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O3S/c1-9-4-6-10(7-5-9)25(23,24)20-14(22)19-12-16-11(8-15)17-13(18-12)21(2)3/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYWSRHXENKENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)CCl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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